molecular formula C7H4Cl2LiNO2 B2372822 Lithium;2-(3,5-dichloropyridin-4-yl)acetate CAS No. 2490400-68-3

Lithium;2-(3,5-dichloropyridin-4-yl)acetate

Cat. No.: B2372822
CAS No.: 2490400-68-3
M. Wt: 211.95
InChI Key: PZABAKIYQIYAFM-UHFFFAOYSA-M
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Description

Lithium;2-(3,5-dichloropyridin-4-yl)acetate: is a chemical compound with the molecular formula C7H4Cl2LiNO2 and a molecular weight of 211.95. This compound has gained attention due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-(3,5-dichloropyridin-4-yl)acetate typically involves the reaction of 2-(3,5-dichloropyridin-4-yl)acetic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Lithium;2-(3,5-dichloropyridin-4-yl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the lithium ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, Lithium;2-(3,5-dichloropyridin-4-yl)acetate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various coupling reactions.

Biology and Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its unique structure allows it to interact with specific biological targets, making it a candidate for further research in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Comparison with Similar Compounds

  • Lithium;2-(3,5-dichloropyridin-2-yl)acetate
  • Lithium;2-(3,5-dichloropyridin-3-yl)acetate
  • Lithium;2-(3,5-dichloropyridin-5-yl)acetate

Comparison: Lithium;2-(3,5-dichloropyridin-4-yl)acetate is unique due to its specific substitution pattern on the pyridine ring. This substitution pattern influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

lithium;2-(3,5-dichloropyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2.Li/c8-5-2-10-3-6(9)4(5)1-7(11)12;/h2-3H,1H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZABAKIYQIYAFM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(C(=C(C=N1)Cl)CC(=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2LiNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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